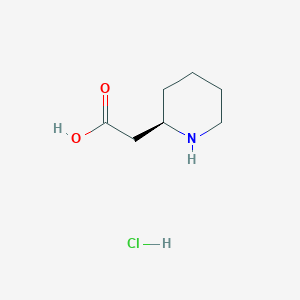

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride

Description

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride (CAS: 1334509-89-5) is a chiral piperidine derivative with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol. It is characterized by an (R)-configuration at the piperidin-2-yl group and an acetic acid moiety attached to the heterocyclic nitrogen . The compound is typically stored under inert atmosphere at 2–8°C to maintain stability .

For example, 2-(piperidin-4-yl)acetic acid derivatives are prepared by reacting substituted fluorophenyl compounds with piperidine precursors in polar solvents like DMSO or DMF under reflux conditions .

Properties

IUPAC Name |

2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEVRGSQHJHEKA-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride, also known as (R)-Piperidin-2-acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₃ClN₂O₂

- CAS Number : 1537171-79-1

- Molecular Weight : 179.64 g/mol

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride functions primarily as a biochemical probe and has been studied for its interactions with various biological targets:

- Enzyme Inhibition : It has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and is linked to pain and inflammation modulation .

- Neuroprotective Effects : Research indicates that compounds with similar piperidine structures can exhibit neuroprotective properties, potentially through the modulation of nitric oxide production in activated glial cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives, including (R)-2-(Piperidin-2-yl)acetic acid hydrochloride:

- Cytotoxicity : In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to (R)-Piperidin-2-acetic acid hydrochloride have been shown to inhibit cell proliferation in breast cancer models .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (R)-Piperidin-2-acetic acid | 25 | SH-SY5Y Neuroblastoma |

| TPPU (known sEH inhibitor) | >100 | SH-SY5Y Neuroblastoma |

Anti-inflammatory Properties

The anti-inflammatory effects of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride can be attributed to its ability to inhibit pro-inflammatory mediators:

- Nitric Oxide Production : Studies using LPS-stimulated microglial BV2 cells indicated that treatment with this compound significantly reduced nitric oxide levels, suggesting a mechanism for its anti-inflammatory activity .

Case Studies

- Neuroprotection in Animal Models : In a study involving rat models, administration of piperidine derivatives resulted in reduced neuroinflammation and improved behavioral outcomes post-injury, indicating potential for therapeutic use in neurodegenerative diseases .

- Cancer Treatment Efficacy : A recent clinical trial assessed the efficacy of a piperidine derivative similar to (R)-Piperidin-2-acetic acid hydrochloride in patients with advanced breast cancer, showing promising results in tumor size reduction and overall patient survival rates .

Pharmacokinetics

The pharmacokinetic profile of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride remains under investigation, but preliminary data suggest:

- Absorption : Moderate absorption with peak plasma concentrations achieved within 1–3 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes, with potential for interaction with other drugs due to shared metabolic pathways.

Scientific Research Applications

Chemical Properties and Structure

(R)-2-(Piperidin-2-yl)acetic acid hydrochloride is characterized by its piperidine structure, which is crucial for its biological activity. The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry. Its chemical formula is , and it is recognized for modulating neurotransmitter levels, particularly dopamine and norepinephrine, which are essential in cognitive functions and mood regulation.

Scientific Research Applications

The compound has been investigated across multiple domains:

Neuropharmacology

- Mechanism of Action : (R)-2-(Piperidin-2-yl)acetic acid hydrochloride enhances dopaminergic activity, suggesting applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies indicate that it improves cognitive function in animal models by increasing neurotransmitter levels.

Anticancer Research

- Preliminary studies have shown that this compound may exhibit cytotoxic effects against various human tumor cell lines. Its ability to interact with specific molecular targets could inhibit cancer cell proliferation, warranting further investigation into its anticancer properties.

Enzyme Mechanisms and Protein Interactions

- The compound is employed in studies related to enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes that could lead to novel therapeutic strategies.

Pharmaceutical Development

- As a building block in the synthesis of complex organic molecules, (R)-2-(Piperidin-2-yl)acetic acid hydrochloride plays a crucial role in the development of pharmaceuticals and agrochemicals.

Neuropharmacological Studies

A study demonstrated that (R)-2-(Piperidin-2-yl)acetic acid hydrochloride significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels.

Anticancer Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate these effects and establish effective dosages.

Cholinesterase Inhibition

Preliminary findings indicate that derivatives of piperidine compounds may show anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by preventing acetylcholine breakdown.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis yields, and biological activities of compounds related to (R)-2-(Piperidin-2-yl)acetic acid hydrochloride:

Key Comparative Insights

Physicochemical Properties

- Solubility and Stability : Piperidine-acetic acid derivatives generally exhibit moderate aqueous solubility due to their zwitterionic nature. For instance, Ritalinic Acid Hydrochloride is water-soluble, aligning with its role as a metabolite .

- Stereochemical Impact : The (R,R)-configuration in methylphenidate derivatives is critical for biological activity, whereas impurities like (2RS)-Phenyl-[(2RS)-piperidin-2-yl]acetic Acid Hydrochloride (a racemic degradation product) lack therapeutic efficacy .

Data Table: NMR and MS Characterization

Q & A

Q. What computational methods predict binding interactions in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.